4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-, ethyl ester is a complex organic compound with a thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-, ethyl ester typically involves the reaction of 2-aminothiazole-4-carboxylate with various reagents. One common method includes the use of ethyl chloroformate and 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against multidrug-resistant strains.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-, ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential cellular components. The compound’s thiazole ring structure allows it to interact with various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: A precursor in the synthesis of the target compound.
2-Phenylethylamine: A structural analog with similar biological activities.
Thiazole derivatives: Compounds with similar ring structures and therapeutic properties.
Uniqueness
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
172505-88-3 |
---|---|
Molecular Formula |
C15H17N3O2S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-(2-phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H17N3O2S2/c1-2-20-13(19)12-10-22-15(17-12)18-14(21)16-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,17,18,21) |
InChI Key |
GRNPPPWDQOYTKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.